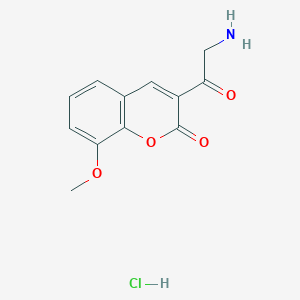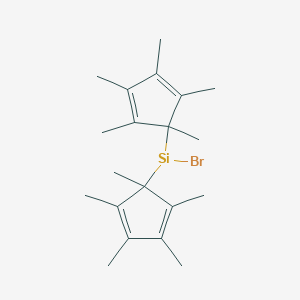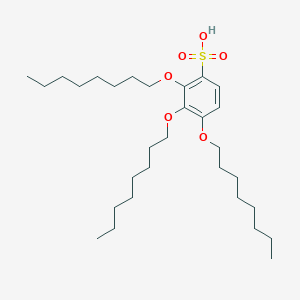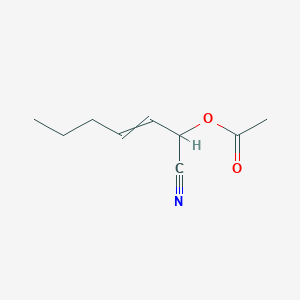
1-Cyanohex-2-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanohex-2-en-1-yl acetate is an organic compound with the molecular formula C_9H_13NO_2 It is a derivative of hexenyl acetate, where a cyano group is attached to the second carbon of the hexene chain
Métodos De Preparación
The synthesis of 1-Cyanohex-2-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of hex-2-en-1-ol with acetic anhydride in the presence of a catalyst to form hex-2-en-1-yl acetate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
1-Cyanohex-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group, resulting in the formation of hex-2-en-1-ylamine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles like amines or alcohols replace the cyano group, forming new derivatives.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1-Cyanohex-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyano-containing substrates.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism by which 1-Cyanohex-2-en-1-yl acetate exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological systems.
Comparación Con Compuestos Similares
1-Cyanohex-2-en-1-yl acetate can be compared with similar compounds such as:
Hex-2-en-1-yl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-Cyanohexane: Lacks the acetate group, resulting in different chemical and biological properties.
2-Cyanohexane: Similar structure but with the cyano group on a different carbon, leading to variations in reactivity and applications.
The presence of both the cyano and acetate groups in this compound makes it unique, offering a combination of reactivity and versatility in various chemical processes .
Propiedades
Número CAS |
112025-97-5 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
1-cyanohex-2-enyl acetate |
InChI |
InChI=1S/C9H13NO2/c1-3-4-5-6-9(7-10)12-8(2)11/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
WSCFTHYTAXJTBK-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC(C#N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



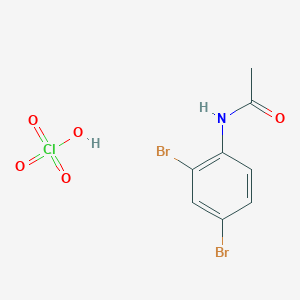
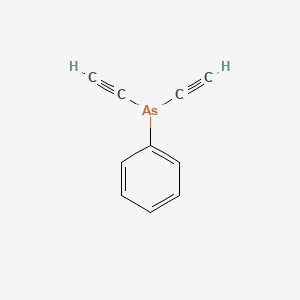
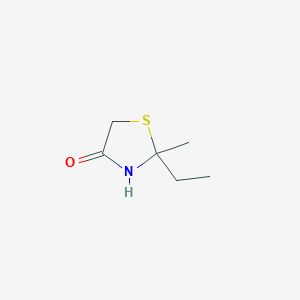
![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
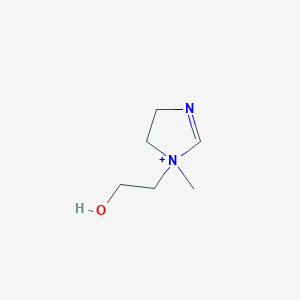
![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
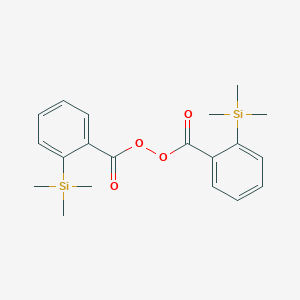
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
